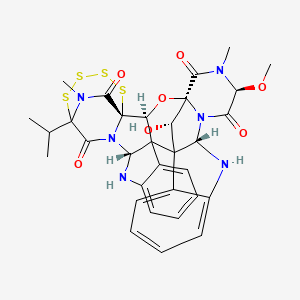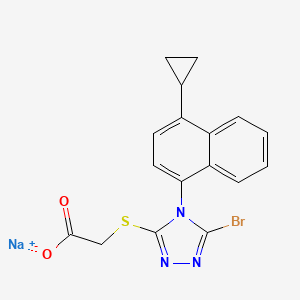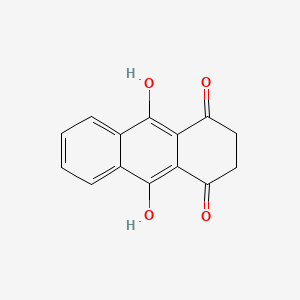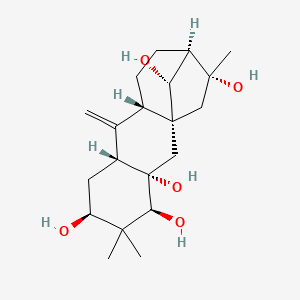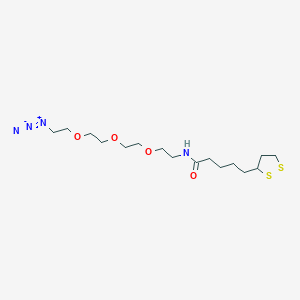
Lipoamido-PEG3-Azide
概要
説明
Lipoamido-PEG3-Azide is a polyethylene glycol (PEG) derivative that features a lipoamide group and a terminal azide group. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The azide group in this compound is particularly useful for copper-catalyzed Click Chemistry reactions, making it a valuable tool in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lipoamido-PEG3-Azide typically involves the conjugation of a lipoamide group to a PEG chain, followed by the introduction of an azide group at the terminal end. The process generally includes the following steps:
PEGylation: The PEG chain is first activated, often using a reagent like N-hydroxysuccinimide (NHS) to form an NHS ester.
Lipoamide Conjugation: The activated PEG is then reacted with lipoamide under mild conditions to form the Lipoamido-PEG intermediate.
Azide Introduction: Finally, the terminal hydroxyl group of the PEG chain is converted to an azide group using a reagent such as sodium azide (NaN3) in the presence of a catalyst
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and size-exclusion chromatography (SEC) to ensure the removal of impurities and by-products .
化学反応の分析
Types of Reactions
Lipoamido-PEG3-Azide primarily undergoes Click Chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages, which are useful in various applications.
Common Reagents and Conditions
Reagents: Copper sulfate (CuSO4), sodium ascorbate, and alkyne-containing compounds.
Conditions: The reaction is typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures
Major Products
The major product of the CuAAC reaction involving this compound is a triazole-linked compound. This product retains the hydrophilic properties of the PEG chain and the functional groups of the alkyne reactant .
科学的研究の応用
Lipoamido-PEG3-Azide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and materials through Click Chemistry.
Biology: Facilitates the labeling and modification of biomolecules, such as proteins and nucleic acids, for imaging and functional studies.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials, including hydrogels and nanomaterials, for various industrial applications .
作用機序
The mechanism of action of Lipoamido-PEG3-Azide primarily involves its participation in Click Chemistry reactions. The azide group reacts with alkynes in the presence of a copper catalyst to form triazole linkages. This reaction is highly specific and efficient, making it a powerful tool for bioconjugation and material synthesis .
類似化合物との比較
Similar Compounds
Lipoamido-PEG4-Azide: Similar structure but with a longer PEG chain, offering increased solubility and flexibility.
Lipoamido-PEG2-Azide: Shorter PEG chain, which may be preferred for applications requiring less steric hindrance.
Lipoamido-PEG3-Alkyne: Contains an alkyne group instead of an azide, used for similar Click Chemistry applications but with different reactivity
Uniqueness
Lipoamido-PEG3-Azide is unique due to its balanced PEG chain length, which provides an optimal combination of solubility and reactivity. The presence of both lipoamide and azide groups makes it versatile for various bioconjugation and material synthesis applications .
特性
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O4S2/c17-20-19-7-9-23-11-13-24-12-10-22-8-6-18-16(21)4-2-1-3-15-5-14-25-26-15/h15H,1-14H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVGYUXHOQKUHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


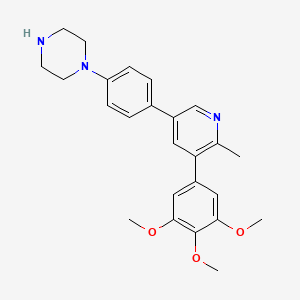

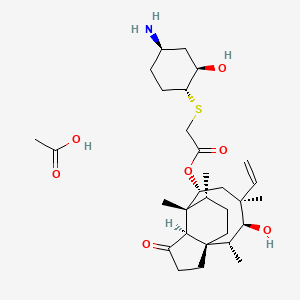
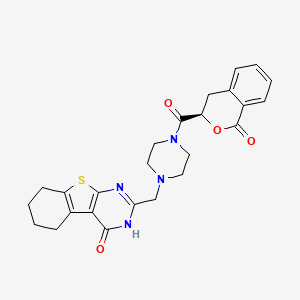
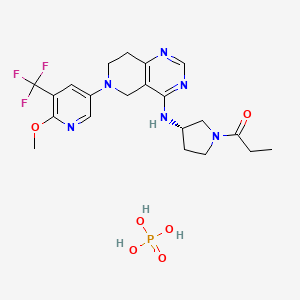
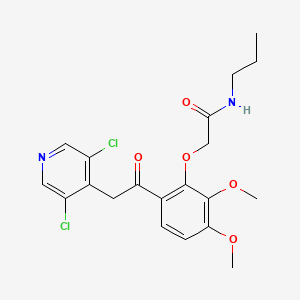
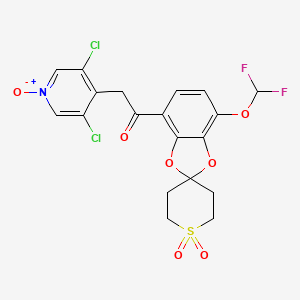
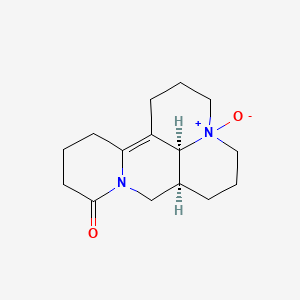
![[(1R,2R,4R,6R,8S,9E,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (Z)-2-methylbut-2-enoate](/img/structure/B608523.png)

